Asenapine hydrochloride

Description

Propriétés

IUPAC Name |

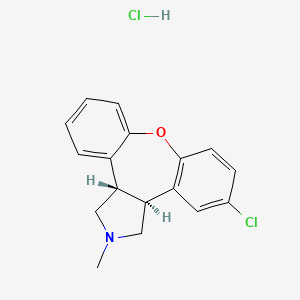

(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO.ClH/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;/h2-8,14-15H,9-10H2,1H3;1H/t14-,15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJQDKSEIVVULU-CTHHTMFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H]2[C@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678678 | |

| Record name | (3aS,12bS)-5-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1412458-61-7 | |

| Record name | (3aS,12bS)-5-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Asenapine's Affinity Profile for Serotonin Receptor Subtypes: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth examination of the receptor affinity profile of asenapine for various serotonin (5-HT) subtypes. It includes quantitative binding data, detailed experimental methodologies, and visualizations of experimental workflows and relevant signaling pathways.

Introduction

Asenapine is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar disorder.[1] Its therapeutic efficacy is believed to stem from a combination of antagonist activities at multiple neurotransmitter receptors, particularly dopamine D2 and serotonin 5-HT2A receptors.[2] However, asenapine possesses a broad and complex pharmacological profile, exhibiting high affinity for a wide array of serotonin receptor subtypes.[3][4] This extensive interaction with the serotonergic system is crucial for its overall clinical effects, contributing to both its therapeutic actions and potential side effects.[5] This document details the specific binding affinities of asenapine for these serotonin receptor subtypes.

Receptor Affinity Profile: Quantitative Data

The affinity of asenapine for various serotonin receptor subtypes is typically quantified using in vitro radioligand binding assays, with the results expressed as the inhibition constant (Ki). The Ki value represents the concentration of a drug required to occupy 50% of the receptors in the presence of a radioligand. A lower Ki value signifies a higher binding affinity.

The data presented below have been compiled from multiple sources to provide a comparative overview of asenapine's affinity for human serotonin receptors.

Table 1: Asenapine Affinity (Ki) for Human Serotonin (5-HT) Receptor Subtypes

| Receptor Subtype | Ki (nM) | pKi (-log Ki) |

| 5-HT1A | 2.5 | 8.6 |

| 5-HT1B | 4.0 | 8.4 |

| 5-HT2A | 0.06 | 10.2 |

| 5-HT2B | 0.16 | 9.8 |

| 5-HT2C | 0.03 | 10.5 |

| 5-HT5A | 1.6 | 8.8 |

| 5-HT6 | 0.25 | 9.6 |

| 5-HT7 | 0.13 | 9.9 |

Note: Ki values are derived from various preclinical pharmacology studies.[2][4] There can be slight variations in reported values across different studies due to differences in experimental conditions.[6] pKi values are calculated as -log(Ki) and are sometimes reported in the literature.[4][6]

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinities (Ki values) is a foundational experiment in pharmacology. The most common method employed is the competitive radioligand binding assay.[7][8]

Objective

To determine the binding affinity (Ki) of an unlabeled test compound (asenapine) for a specific serotonin receptor subtype by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.

Materials

-

Receptor Source: Cell membranes prepared from cultured cell lines (e.g., CHO, HEK293) stably expressing the specific human serotonin receptor subtype of interest.

-

Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., [³H] or [¹²⁵I]). The choice of radioligand is specific to the receptor subtype being studied.

-

Test Compound: Asenapine, prepared in a series of dilutions.

-

Assay Buffer: A buffer solution designed to mimic physiological conditions and maintain protein stability (e.g., Tris-HCl with MgCl₂).[9]

-

Non-specific Binding Control: A high concentration of an unlabeled ligand to saturate all specific binding sites, allowing for the measurement of non-specific binding.

-

Apparatus: Glass fiber filters, a cell harvester for rapid filtration, and a liquid scintillation counter or gamma counter to measure radioactivity.

Generalized Procedure

-

Incubation: The receptor source (cell membranes), a fixed concentration of the radioligand, and varying concentrations of the test compound (asenapine) are combined in the assay buffer and incubated. This allows the binding reaction to reach equilibrium.[10]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters. This step separates the receptor-bound radioligand from the unbound radioligand in the solution.

-

Washing: The filters are washed with ice-cold buffer to remove any residual unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a scintillation or gamma counter.

-

Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the test compound (asenapine).

-

This generates a sigmoidal competition curve, from which the IC50 (the concentration of asenapine that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[6]

-

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Generalized workflow for a competitive radioligand binding assay.

Simplified Signaling Pathways

Asenapine generally acts as an antagonist at the serotonin receptors for which it has high affinity.[1][11] The diagram below illustrates the canonical signaling pathways for several of these receptor subtypes and indicates the point of antagonism by asenapine.

Caption: Asenapine's antagonism of key serotonin receptor signaling pathways.

References

- 1. Asenapine, a new sublingual atypical antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 3. Asenapine induces differential regional effects on serotonin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Asenapine: a novel psychopharmacologic agent with a unique human receptor signature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Receptor-Ligand Binding Assays [labome.com]

- 9. Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptors | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

- 10. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]

- 11. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Asenapine Maleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of asenapine maleate, an atypical antipsychotic medication. The information is curated for professionals in pharmaceutical research and development, offering detailed insights into its synthesis, including experimental protocols and quantitative data.

Chemical Structure and Properties of Asenapine Maleate

Asenapine maleate is the maleate salt of asenapine, a tetracyclic compound belonging to the dibenzo-oxepino pyrrole class.[1] The chemical name for asenapine is trans-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole. The structure of asenapine contains two chiral centers, and the commercially available drug is a racemic mixture of the (3aR,12bR) and (3aS,12bS) enantiomers.[2]

The addition of maleic acid to the asenapine base results in the formation of asenapine maleate, which is the form used in the pharmaceutical formulation Saphris®.

A summary of the key chemical properties of asenapine maleate is presented in Table 1.

Table 1: Chemical and Physical Properties of Asenapine Maleate

| Property | Value | Reference(s) |

| IUPAC Name | (2Z)-but-2-enedioic acid;(3aR,12bR)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole | [3] |

| CAS Number | 85650-56-2 | [3] |

| Molecular Formula | C₂₁H₂₀ClNO₅ | [3][4] |

| Molecular Weight | 401.84 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 141-145 °C (monoclinic form) | [7] |

| Solubility | Slightly soluble in water (3.7 mg/mL) | [2] |

| pKa | 8.6 (of the protonated base) | [2] |

Synthesis of Asenapine

The synthesis of asenapine is a multi-step process that has been described in various patents and scientific publications. A common synthetic approach involves the formation of a key lactam intermediate, followed by reduction and subsequent salt formation. A general workflow for the synthesis of asenapine is depicted in the following diagram.

Caption: A generalized workflow for the synthesis of asenapine maleate.

Key Synthetic Steps and Experimental Protocols

The following sections detail the experimental protocols for the key transformations in the synthesis of asenapine.

A crucial step in the synthesis of asenapine is the intramolecular cyclization to form the tetracyclic lactam core. This is often achieved through a Friedel-Crafts-type reaction using a strong acid catalyst.

Experimental Protocol:

-

To a solution of 3-(5-chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione in a suitable solvent (e.g., monochlorobenzene or 1,2-dichlorobenzene), add a Lewis acid such as anhydrous aluminum chloride.[6]

-

Heat the reaction mixture to a temperature ranging from 85°C to 125°C and stir for 1-2.5 hours.[6]

-

After cooling to ambient temperature, quench the reaction by the slow addition of a mixture of water and concentrated hydrochloric acid.

-

Add an organic solvent such as hexane to precipitate the product.

-

Filter the solid, wash with hexane, and dry to yield 11-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one.[6]

The cyclization reaction often produces a mixture of cis and trans isomers of the lactam. The desired trans isomer is obtained through an isomerization process.

Experimental Protocol:

-

Dissolve the mixture of cis and trans lactams in a suitable solvent such as ethanol.

-

Add a base, for example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Heat the reaction mixture to reflux for an appropriate amount of time to achieve equilibrium.

-

Cool the mixture and crystallize the desired trans-lactam.

-

Isolate the trans-lactam by filtration.

The final step in the formation of the asenapine free base is the reduction of the lactam carbonyl group.

Experimental Protocol:

-

Prepare a solution of the trans-lactam in a dry aprotic solvent like tetrahydrofuran (THF).

-

In a separate flask, prepare a suspension of a reducing agent, such as lithium aluminum hydride (LAH), in THF, and in some procedures, aluminum chloride is also added.[5]

-

Cool the reducing agent suspension to a low temperature (e.g., -25°C to -20°C).

-

Slowly add the solution of the trans-lactam to the cooled suspension of the reducing agent.

-

Stir the reaction mixture at a low temperature for approximately 1 hour.

-

Quench the reaction by the careful addition of an aqueous solution of sodium hydroxide.

-

Extract the product into an organic solvent like toluene.

-

Wash the combined organic layers with water, dry over a suitable drying agent (e.g., magnesium sulfate), and concentrate under reduced pressure to obtain the asenapine free base.

The final step is the formation of the maleate salt to improve the stability and handling of the active pharmaceutical ingredient.

Experimental Protocol:

-

Dissolve the asenapine free base in ethanol.

-

In a separate container, prepare a solution of maleic acid in a mixture of ethanol and water.

-

Add the maleic acid solution to the asenapine solution with stirring.

-

Continue stirring for several hours to allow for the complete precipitation of the asenapine maleate salt.

-

Collect the crystalline product by filtration, wash with a small amount of cold ethanol, and dry under vacuum at 40°C.[3]

Quantitative Data on Synthesis

The following table summarizes the reported yields and purity for some of the key steps in the synthesis of asenapine maleate. It is important to note that yields can vary significantly depending on the specific reaction conditions and scale of the synthesis.

Table 2: Quantitative Data for Asenapine Maleate Synthesis

| Step | Product | Yield | Purity (by HPLC) | Reference(s) |

| Stilbene Formation | (E)-1-(2-bromo-5-chlorophenyl)-2-(2-methoxyphenyl)ethene | 90% | >99.5% | [3] |

| Asenapine Maleate Formation | Asenapine Maleate | 39-54% | 99.8-99.9% | [3] |

| Asenapine Maleate Formation | Asenapine Maleate | Not specified | 97.72% | [4][8] |

| Asenapine Base Formation | Asenapine Base | 100% | 98.59% | [9] |

Signaling Pathways of Asenapine

Asenapine is an atypical antipsychotic that exhibits a complex pharmacological profile, acting as an antagonist at a broad range of neurotransmitter receptors.[10] Its therapeutic efficacy in schizophrenia and bipolar disorder is thought to be mediated through a combination of antagonist activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors.[6][11]

The diagram below illustrates the primary receptor targets of asenapine and their downstream signaling effects.

Caption: Signaling pathways modulated by asenapine's antagonist activity.

Asenapine has a high affinity for a variety of other serotonin receptors (including 5-HT₂C, 5-HT₆, and 5-HT₇), which is believed to contribute to its efficacy in improving depressive symptoms and cognitive impairments.[4] Its antagonism at histamine H₁ receptors is associated with its sedative effects, while its interaction with α-adrenergic receptors may contribute to orthostatic hypotension.[4] Unlike some other atypical antipsychotics, asenapine has a low affinity for muscarinic cholinergic receptors, resulting in a lower incidence of anticholinergic side effects.[9]

This comprehensive guide provides a detailed overview of the chemical structure, synthesis, and signaling pathways of asenapine maleate, offering valuable insights for professionals in the field of drug development and research. The provided experimental protocols and quantitative data serve as a practical resource for the synthesis and characterization of this important antipsychotic agent.

References

- 1. Effects of asenapine on prefrontal N-methyl-D-aspartate receptor-mediated transmission: involvement of dopamine D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. psychiatrictimes.com [psychiatrictimes.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Asenapine Maleate? [synapse.patsnap.com]

- 5. Asenapine: a novel psychopharmacologic agent with a unique human receptor signature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Asenapine modulates mood‐related behaviors and 5‐HT 1A/7 receptors‐mediated neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Asenapine induces differential regional effects on serotonin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Asenapine - Wikipedia [en.wikipedia.org]

- 10. Asenapine, a new sublingual atypical antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]

- 11. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

The Atypical Antipsychotic Asenapine: A Deep Dive into its Pharmacodynamic Profile

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the pharmacodynamics of asenapine, an atypical antipsychotic with a unique and complex receptor binding profile. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of asenapine's mechanism of action, receptor interaction, and downstream signaling effects.

Introduction: Asenapine's Place in Atypical Antipsychotics

Asenapine is a second-generation atypical antipsychotic approved for the treatment of schizophrenia and bipolar I disorder.[1] Its clinical efficacy is believed to be mediated through a combination of antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[2][3] Asenapine belongs to the dibenzo-oxepino pyrrole chemical class and is distinguished by its broad receptor affinity profile, interacting with a wide range of dopamine, serotonin, adrenergic, and histamine receptors.[4][5] Notably, asenapine has a low affinity for muscarinic cholinergic receptors, which is associated with a lower incidence of anticholinergic side effects.[2][4]

Receptor Binding and Functional Activity Profile

Asenapine's pharmacodynamic signature is characterized by high-affinity binding to a multitude of G-protein coupled receptors (GPCRs). The following tables summarize the quantitative data on asenapine's binding affinities (pKi) and functional antagonist potencies (pKB) at various human cloned receptors. A higher pKi or pKB value indicates a stronger binding affinity or antagonist activity, respectively.

Table 1: Asenapine Receptor Binding Affinities (pKi)

| Receptor Family | Receptor Subtype | pKi | Reference(s) |

| Serotonin | 5-HT1A | 8.6 | [1] |

| 5-HT1B | 8.4 | [1] | |

| 5-HT2A | 10.2 | [1] | |

| 5-HT2B | 9.8 | [1] | |

| 5-HT2C | 10.5 | [1] | |

| 5-HT5A | 8.8 | [1] | |

| 5-HT6 | 9.6 | [1] | |

| 5-HT7 | 9.9 | [1] | |

| Dopamine | D1 | 8.9 | [1] |

| D2 | 8.9 | [1] | |

| D3 | 9.4 | [1] | |

| D4 | 9.0 | [1] | |

| Adrenergic | α1 | 8.9 | [1] |

| α2A | 8.9 | [1] | |

| α2B | 9.5 | [1] | |

| α2C | 8.9 | [1] | |

| Histamine | H1 | 9.0 | [1] |

| H2 | 8.2 | [1] | |

| Muscarinic | M1 | ≤5 | [1] |

Table 2: Asenapine Functional Antagonist Potencies (pKB)

| Receptor Subtype | pKB | Reference(s) |

| 5-HT1A | 7.4 | [1] |

| 5-HT1B | 8.1 | [1] |

| 5-HT2A | 9.0 | [1] |

| 5-HT2B | 9.3 | [1] |

| 5-HT2C | 9.0 | [1] |

| 5-HT6 | 8.0 | [1] |

| 5-HT7 | 8.5 | [1] |

| D2 | 9.1 | [1] |

| D3 | 9.1 | [1] |

| α2A | 7.3 | [1] |

| α2B | 8.3 | [1] |

| α2C | 6.8 | [1] |

| H1 | 8.4 | [1] |

Core Mechanism of Action: D2 and 5-HT2A Receptor Antagonism

The primary mechanism of action for asenapine's antipsychotic effects is attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2][3] This dual antagonism is a hallmark of atypical antipsychotics and is thought to contribute to a lower risk of extrapyramidal side effects compared to first-generation antipsychotics.[6]

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a Gi/o-coupled receptor.[7] Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] As an antagonist, asenapine blocks the effects of dopamine at the D2 receptor, thereby preventing this downstream signaling cascade.

Serotonin 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a Gq/11-coupled receptor.[9] Activation of this receptor stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][9] This cascade ultimately results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).[9] Asenapine's antagonism at the 5-HT2A receptor inhibits this signaling pathway.

Experimental Protocols

The pharmacodynamic properties of asenapine have been characterized using a variety of in vitro assays. The following sections provide detailed methodologies for the key experiments used to determine receptor binding affinity and functional activity.

Competitive Radioligand Binding Assay

This assay is used to determine the affinity of a compound (in this case, asenapine) for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.

Objective: To determine the inhibition constant (Ki) of asenapine for a target receptor.

Materials:

-

Cell membranes expressing the human receptor of interest (e.g., D2 or 5-HT2A).

-

Radioligand specific for the target receptor (e.g., [3H]-spiperone for D2 receptors).[10]

-

Asenapine in a range of concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Non-specific binding control (a high concentration of a non-radiolabeled ligand, e.g., haloperidol for D2 receptors).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of asenapine.

-

In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and either asenapine, assay buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

The concentration of asenapine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[11]

cAMP Accumulation Assay (for Gi-coupled receptors)

This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production in cells expressing a Gi-coupled receptor, such as the D2 receptor.

Objective: To determine the functional antagonist potency (pKB) of asenapine at the D2 receptor.

Materials:

-

A stable cell line expressing the human D2 receptor (e.g., CHO or HEK293 cells).[12]

-

Forskolin (an adenylyl cyclase activator).

-

A D2 receptor agonist (e.g., quinpirole).[12]

-

Asenapine in a range of concentrations.

-

Cell culture medium and buffers.

-

A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Plate the D2 receptor-expressing cells in a 96-well plate and culture overnight.

-

Pre-incubate the cells with various concentrations of asenapine for a defined period.

-

Stimulate the cells with a fixed concentration of forskolin (to induce cAMP production) and a fixed concentration of the D2 agonist (to inhibit cAMP production).

-

Incubate for a specific time to allow for changes in intracellular cAMP levels.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's instructions.

-

The ability of asenapine to reverse the agonist-induced inhibition of cAMP production is measured, and the antagonist potency (pKB or IC50) is calculated.

References

- 1. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 7. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 9. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn-links.lww.com [cdn-links.lww.com]

- 11. scielo.br [scielo.br]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Asenapine's Modulation of 5-HT1A and 5-HT7 Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate role of asenapine, an atypical antipsychotic, in modulating 5-HT1A and 5-HT7 neurotransmission. Asenapine's unique pharmacological profile, characterized by high affinity for a broad range of serotonin receptors, underpins its therapeutic effects. This document provides a comprehensive overview of its binding and functional activity at 5-HT1A and 5-HT7 receptors, detailed experimental methodologies for characterization, and a summary of its impact on downstream signaling pathways.

Core Pharmacological Profile of Asenapine at 5-HT1A and 5-HT7 Receptors

Asenapine exhibits a distinct dual action on the 5-HT1A and 5-HT7 receptors. It acts as a partial agonist at the 5-HT1A receptor and a potent antagonist at the 5-HT7 receptor.[1][2][3] This combination of activities is thought to contribute to its efficacy in treating schizophrenia and bipolar disorder.

Quantitative Data Presentation

The following tables summarize the binding affinities and functional potencies of asenapine for human 5-HT1A and 5-HT7 receptors as reported in the scientific literature.

Table 1: Asenapine Binding Affinity for 5-HT1A and 5-HT7 Receptors

| Receptor | Parameter | Value | Reference |

| 5-HT1A | pKi | 8.6 | [1][4][5] |

| Ki (nM) | 2.5 | [2] | |

| 5-HT7 | pKi | 9.9 | [1][4] |

| Ki (nM) | 0.13 | [2] |

Table 2: Asenapine Functional Activity at 5-HT1A and 5-HT7 Receptors

| Receptor | Functional Activity | Parameter | Value | Reference |

| 5-HT1A | Partial Agonist | pKB | 7.4 | [1] |

| 5-HT7 | Antagonist | pKB | 8.5 | [1] |

Signaling Pathways and Modulation by Asenapine

The 5-HT1A and 5-HT7 receptors are G-protein coupled receptors (GPCRs) that trigger distinct intracellular signaling cascades. Asenapine's interaction with these receptors leads to a modulation of these pathways.

5-HT1A Receptor Signaling

The 5-HT1A receptor primarily couples to inhibitory Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization. As a partial agonist, asenapine elicits a submaximal response compared to the endogenous full agonist, serotonin, thereby modulating serotonergic neurotransmission. In vivo electrophysiology studies have demonstrated that asenapine can reduce the suppressant effect of the prototypical 5-HT1A receptor agonist 8-OH-DPAT on the firing of dorsal raphe nucleus (DRN) 5-HT neurons, consistent with its partial agonist/antagonist activity at this receptor.[5]

5-HT7 Receptor Signaling

Conversely, the 5-HT7 receptor is coupled to the stimulatory Gs protein. Activation of this receptor stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA). The 5-HT7 receptor can also couple to the G12 protein, activating the RhoA signaling pathway, which is involved in regulating neuronal morphology. As an antagonist, asenapine blocks the binding of serotonin to the 5-HT7 receptor, thereby inhibiting both the Gs-cAMP and G12-RhoA signaling pathways. Electrophysiological studies have confirmed asenapine's antagonist activity at 5-HT7 receptors by showing it can reduce the suppressant effect of a selective 5-HT7 receptor agonist on the firing activity of dorsal raphe 5-HT neurons.[5]

References

- 1. Asenapine: a novel psychopharmacologic agent with a unique human receptor signature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 3. researchgate.net [researchgate.net]

- 4. Asenapine - Wikipedia [en.wikipedia.org]

- 5. Asenapine modulates mood‐related behaviors and 5‐HT 1A/7 receptors‐mediated neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

Initial Investigations into Asenapine for Negative Symptoms of Schizophrenia: A Technical Guide

This technical guide provides an in-depth overview of the initial preclinical and clinical investigations into asenapine for the treatment of negative symptoms associated with schizophrenia. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and processes.

Pharmacology of Asenapine

Asenapine is a second-generation (atypical) antipsychotic characterized by a broad receptor binding profile.[1] Its therapeutic effects are believed to stem from its interactions with a wide array of neurotransmitter receptors. Asenapine demonstrates high affinity for multiple dopamine, serotonin, α-adrenergic, and histamine receptor subtypes, while notably lacking affinity for muscarinic cholinergic receptors, which may contribute to a more favorable side-effect profile regarding anticholinergic effects.[2][3]

Receptor Binding Affinity

The binding affinity of asenapine to various human receptors is quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Asenapine Ki (nM) |

| Serotonin Receptors | |

| 5-HT2A | 0.06[3] |

| 5-HT2C | 0.03[3] |

| 5-HT7 | 0.13[3] |

| 5-HT2B | 0.16[3] |

| 5-HT6 | 0.25[3] |

| 5-HT1A | 2.5[3] |

| 5-HT1B | 4.0[3] |

| Dopamine Receptors | |

| D3 | 0.42[3] |

| D4 | 1.1[3] |

| D2 | 1.3[3] |

| D1 | 1.4[3] |

| Adrenergic Receptors | |

| α1 | 1.2[3] |

| α2 | 1.2[3] |

| Histamine Receptors | |

| H1 | 1.0[3] |

| H2 | 6.2[3] |

| Muscarinic Receptors | |

| M1 | 8128 (no appreciable affinity)[4] |

Proposed Mechanism of Action in Negative Symptomatology

The therapeutic action of asenapine on the negative symptoms of schizophrenia is thought to be mediated primarily through its combined antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[4] The high ratio of 5-HT2A to D2 receptor affinity is a hallmark of atypical antipsychotics.[5]

Blockade of 5-HT2A receptors in the prefrontal cortex is hypothesized to disinhibit downstream pathways, leading to an increase in dopamine release in this region. This is significant because negative and cognitive symptoms of schizophrenia are associated with dopaminergic hypoactivity in the mesocortical pathway (which projects to the prefrontal cortex).[6] By enhancing cortical dopamine levels, asenapine may help alleviate these deficits. This contrasts with the D2 receptor blockade in the mesolimbic pathway, which is associated with the reduction of positive symptoms.

Preclinical Experimental Protocols

Preclinical studies are essential for characterizing the pharmacological profile of a compound and predicting its therapeutic efficacy.

Protocol: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a drug for specific receptors. The following is a generalized protocol for a competitive binding assay to determine the Ki of asenapine.[7][8]

-

Membrane Preparation :

-

Target tissue (e.g., cultured cells expressing a specific human receptor or brain tissue) is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA).

-

The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

The pellet is washed and resuspended in an assay buffer. Protein concentration is determined using a standard method like the BCA assay.

-

-

Competitive Binding Incubation :

-

Assays are conducted in a 96-well plate format.

-

To each well, the following are added: the membrane preparation, a known concentration of a specific radioligand (e.g., [³H]-spiperone for D2 receptors), and varying concentrations of the unlabeled competitor drug (asenapine).

-

A set of wells containing the radioligand and an excess of a known non-specific binder is used to determine non-specific binding.

-

The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.

-

-

Separation and Counting :

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

-

The filters are washed with ice-cold buffer to remove any remaining unbound ligand.

-

After drying, a scintillation cocktail is added to the filters, and the radioactivity (counts per minute) is measured using a scintillation counter.

-

-

Data Analysis :

-

The concentration of asenapine that inhibits 50% of the specific binding of the radioligand (IC50 value) is calculated using non-linear regression analysis.

-

The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: Animal Models for Negative Symptoms

While no perfect animal model for negative symptoms exists, certain behavioral tests in rodents are used to screen for potential efficacy. These models often assess behaviors analogous to negative symptoms, such as social withdrawal and anhedonia.[9][10]

-

Social Interaction Test : This test measures the natural tendency of rodents to interact with a novel conspecific. A drug that increases the time spent in social investigation compared to a placebo or a disease model may have efficacy against symptoms like social withdrawal.

-

Sucrose Preference Test : This model assesses anhedonia, the inability to experience pleasure. Rodents are given a free choice between water and a sucrose solution. A decrease in preference for sucrose is interpreted as an anhedonic-like state. The ability of a drug like asenapine to restore sucrose preference is evaluated.

-

NMDA Antagonist Models (e.g., PCP, MK-801) : Chronic administration of NMDA receptor antagonists like phencyclidine (PCP) can induce a state in rodents that mimics aspects of both positive and negative symptoms of schizophrenia, including social interaction deficits.[11] These models are used to test the ability of novel antipsychotics to reverse these induced behavioral changes.

Clinical Investigations: The Aphrodite Trials

A significant challenge in developing drugs for negative symptoms is distinguishing primary, core symptoms of schizophrenia from secondary negative symptoms, which can arise from other factors.[12] Clinical trials must be carefully designed to isolate the effects on primary negative symptoms.

To specifically investigate asenapine's efficacy on persistent negative symptoms, a series of studies known as the Aphrodite trials were designed.[12]

Protocol: Aphrodite Clinical Trial Design

The Aphrodite program consisted of two pivotal, 26-week, multicenter, double-blind, randomized controlled trials with subsequent 26-week blinded extension studies.[12][13]

-

Objective : To test the hypothesis that asenapine is superior to olanzapine for the treatment of persistent negative symptoms in individuals with schizophrenia.

-

Patient Population : Clinically stable outpatients with schizophrenia who had predominant and persistent negative symptoms. Key inclusion criteria included:

-

Diagnosis of schizophrenia (DSM-IV).

-

Demonstrably stable positive symptoms (e.g., low scores on PANSS positive subscale).

-

Moderate to severe negative symptoms at screening and baseline.

-

Negative symptoms must have been present for at least 6 months.

-

-

Intervention : Flexible-dose, double-blind treatment with either sublingual asenapine (5-10 mg twice daily) or oral olanzapine (5-20 mg once daily). Olanzapine was chosen as an active comparator due to its known efficacy for positive symptoms and low propensity to cause extrapyramidal symptoms (EPS), which can be a source of secondary negative symptoms.[12]

-

Primary Efficacy Endpoint : The primary outcome measure was the change from baseline in the total score on the 16-item Negative Symptom Assessment (NSA-16) scale at week 26.[12] The NSA-16 is a comprehensive scale designed specifically to evaluate the domains of negative symptoms.

-

Secondary Efficacy Endpoints : Included changes in the Positive and Negative Syndrome Scale (PANSS) total score, PANSS Marder factor scores (especially the negative factor), and the Clinical Global Impression-Severity (CGI-S) scale.[14]

Clinical Efficacy Data

The individual Aphrodite trials did not meet their primary endpoint of demonstrating superiority of asenapine over olanzapine at 26 weeks. However, a pooled analysis of the data from both the core and extension studies provided further insight into the long-term effects.[5][14]

| Outcome Measure | Timepoint | Asenapine (LS Mean Change ± SE) | Olanzapine (LS Mean Change ± SE) | P-value |

| NSA-16 Total Score | Week 26 | -11.5 ± 0.6 | -11.2 ± 0.6 | Not Significant[5] |

| (All Core Study Participants) | Week 52 | -14.6 ± 0.8 | -12.6 ± 0.7 | 0.0497[5] |

| NSA-16 Total Score | Week 26 | -12.6 ± 0.8 | -12.1 ± 0.7 | Not Significant[14] |

| (Extension Study Participants) | Week 52 | -16.5 ± 0.9 | -13.6 ± 0.7 | 0.0083[5] |

| PANSS Negative Subscale | Week 52 | Significant Improvement vs. Olanzapine | - | < 0.05[14] |

| (Extension Study Participants) |

LS Mean = Least-Squares Mean; SE = Standard Error.

The pooled analysis showed that while both treatments improved persistent negative symptoms, a statistically significant superiority for asenapine over olanzapine on the primary outcome (NSA-16 total score) emerged at the 52-week timepoint for participants who continued in the extension phase.[5][14] It is important to note that discontinuation rates due to lack of therapeutic effect were higher in the asenapine group during the initial 26 weeks.[5]

Summary

Initial investigations suggest that asenapine's unique, multi-receptor binding profile, particularly its potent 5-HT2A antagonism relative to D2 blockade, provides a plausible mechanism for addressing the negative symptoms of schizophrenia. Preclinical models support its antipsychotic activity. The large-scale Aphrodite clinical trials were specifically designed to test for efficacy in the difficult-to-treat population of patients with persistent negative symptoms. While asenapine did not demonstrate superiority over olanzapine in the initial 26-week treatment phase, pooled data from the 52-week extension studies indicated a potential for greater long-term benefit in reducing negative symptoms.[14] These findings highlight the importance of long-term assessment in this patient population and provide a foundation for further research into asenapine's role in managing the full spectrum of schizophrenic symptoms.

References

- 1. researchgate.net [researchgate.net]

- 2. Asenapine effects in animal models of psychosis and cognitive function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. thecarlatreport.com [thecarlatreport.com]

- 5. A pooled analysis of the effects of asenapine on the persistent negative symptoms of schizophrenia | European Psychiatry | Cambridge Core [cambridge.org]

- 6. cdn.mdedge.com [cdn.mdedge.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. brieflands.com [brieflands.com]

- 9. Animal models of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Schizophrenia Animal Models - Ace Therapeutics [acetherapeutics.com]

- 11. acnp.org [acnp.org]

- 12. Asenapine in the treatment of negative symptoms of schizophrenia: clinical trial design and rationale [medi.ru]

- 13. Asenapine versus olanzapine in people with persistent negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Long-term effects of asenapine or olanzapine in patients with persistent negative symptoms of schizophrenia: a pooled analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Asenapine: A Technical Guide to its Cognitive Effects in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asenapine is an atypical antipsychotic with a unique pharmacological profile characterized by high-affinity antagonism at a broad range of serotonin, dopamine, α-adrenergic, and histamine receptors.[1] This distinct receptor interaction profile has prompted extensive preclinical investigation into its potential to not only manage psychosis but also to address the cognitive deficits associated with neuropsychiatric disorders. This technical guide provides an in-depth overview of the preclinical studies examining the cognitive effects of asenapine in various animal models, with a focus on quantitative data, detailed experimental methodologies, and the underlying neurobiological pathways.

Data Presentation: Quantitative Effects of Asenapine on Cognition

The following tables summarize the key quantitative findings from preclinical studies on asenapine's effects on cognitive performance in rodent and non-human primate models.

Table 1: Effects of Asenapine on Attention and Executive Function in the 5-Choice Serial Reaction Time (5-CSRT) Task in Rats

| Dose (mg/kg, s.c.) | Animal Model | Key Findings | Reference |

| 0.003 - 0.1 | Normal Rats | No improvement in accuracy. | [1] |

| 0.3 | Normal Rats | Significantly impaired accuracy (P < 0.05). | [1] |

Table 2: Effects of Asenapine on Short-Term Spatial Memory in the Delayed Non-match to Place (DNMTP) Task in Rats

| Dose (mg/kg, s.c.) | Animal Model | Key Findings | Reference |

| 0.01 - 0.03 | Normal Rats | No improvement in accuracy. | [1] |

| 0.1 | Normal Rats | Reduced accuracy at short delays (differed from vehicle). | [1] |

Table 3: Effects of Asenapine on Reversal Learning in Phencyclidine (PCP)-Treated Monkeys

| Dose (µg/kg, i.m.) | Animal Model | Key Findings | Reference |

| 50, 100 | PCP-Treated Monkeys | Trend towards improved reversal learning performance after 1 week. | [2][3][4] |

| 150 | PCP-Treated Monkeys | Significant improvement in reversal learning after 2-4 weeks (p=0.01 at week 4), rendering performance indistinguishable from normal monkeys. | [2][3][4] |

Table 4: Neurochemical Effects of Asenapine in Conjunction with Cognitive Tasks

| Dose | Animal Model | Brain Region | Neurochemical Change | Reference |

| 150 µg/kg (twice daily) | Control Monkeys | Various cortical and subcortical regions | Increased dopamine and serotonin turnover. | [2] |

| 50-150 µg/kg | PCP-Treated Monkeys | Orbitofrontal cortex, Nucleus accumbens | Ameliorated PCP-induced decrease in serotonin utilization. | [3] |

| 50-150 µg/kg | PCP-Treated Monkeys | Central Amygdala | Reversed PCP-induced dopamine depletion. | [2][3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

5-Choice Serial Reaction Time (5-CSRT) Task in Rats

This task assesses visuospatial attention and motor impulsivity.

-

Apparatus: An operant conditioning chamber with a curved wall containing five apertures, each with a light-emitting diode (LED) and an infrared detector. A food magazine on the opposite wall delivers a reward.

-

Pre-training: Rats are food-restricted to 85-90% of their free-feeding weight and habituated to the chamber. They are trained to retrieve a food reward from the magazine.

-

Training:

-

Habituation: Rats are placed in the chamber for 5 minutes. The magazine light illuminates, and a reward is delivered.

-

Initial Training: A single aperture is illuminated for a set duration. A nose-poke into the illuminated aperture results in a food reward.

-

Task Progression: The stimulus duration is gradually decreased, and the number of illuminated apertures is increased to five, presented in a pseudo-random order. An inter-trial interval (ITI) is introduced, during which responses are recorded as premature (impulsive).

-

-

Testing: Once stable performance is achieved, drug challenges are introduced. Asenapine or vehicle is administered subcutaneously at specified times before the test session. Key performance measures include accuracy (correct responses / total responses), omissions (failures to respond), premature responses, and reaction time.

Delayed Non-match to Place (DNMTP) Task in Rats

This task is a measure of short-term spatial memory.

-

Apparatus: A T-maze or a radial arm maze.

-

Procedure (T-maze):

-

Sample Phase (Forced Choice): One arm of the T-maze is blocked, forcing the rat to enter the other arm, where a food reward is located.

-

Delay Phase: The rat is removed from the maze and placed in a holding cage for a variable delay period (e.g., a few seconds to minutes).

-

Choice Phase (Free Choice): The rat is returned to the start of the maze, and both arms are now open. To receive a reward, the rat must enter the arm that was not visited during the sample phase (the "non-match").

-

-

Testing: Asenapine or vehicle is administered prior to the sample phase. The primary measure is the percentage of correct choices during the choice phase across different delay intervals.

Reversal Learning in a Phencyclidine (PCP)-Induced Cognitive Deficit Model in Monkeys

This paradigm models cognitive inflexibility, a core deficit in schizophrenia.

-

Animal Model: Monkeys are administered PCP (e.g., 0.3 mg/kg, i.m.) twice daily for 14 days to induce a cognitive deficit that persists after drug withdrawal.

-

Apparatus: A primate testing chair facing a computer monitor with a touch-sensitive screen.

-

Task:

-

Discrimination Learning: Two distinct visual stimuli are presented on the screen. A response to one stimulus (the "correct" stimulus) is consistently rewarded, while a response to the other is not. The monkey learns to associate the correct stimulus with the reward.

-

Reversal Phase: Once the monkey reaches a set performance criterion (e.g., >90% correct choices over a block of trials), the stimulus-reward contingencies are reversed without warning. The previously correct stimulus is now incorrect, and vice versa.

-

-

Testing: Asenapine or vehicle is administered daily. The key performance measure is the number of errors made to reach the criterion after the reversal. Neurochemical analyses of brain tissue can be performed at the end of the study to correlate cognitive performance with changes in neurotransmitter systems.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in asenapine's cognitive effects and the experimental workflows.

Signaling Pathways

Caption: Asenapine's multi-receptor signaling cascade.

Experimental Workflows

Caption: Workflow for key preclinical cognitive assays.

Discussion and Future Directions

The preclinical data reveal a complex profile for asenapine's effects on cognition. In normal, healthy animals, asenapine does not appear to enhance, and at higher doses may impair, performance on tasks of attention and short-term memory.[1] This is a common finding for antipsychotic medications, which can have sedative or motor-impairing effects at supraclinical doses.

In contrast, in a non-human primate model of cognitive impairment induced by the NMDA receptor antagonist PCP, asenapine demonstrated a significant and sustained improvement in executive function, specifically in cognitive flexibility as measured by the reversal learning task.[2][3][4] This pro-cognitive effect in an impaired state is a critical finding and suggests that asenapine may be more effective at restoring cognitive function than enhancing it in healthy individuals.

The neurochemical data provide a potential mechanism for these observations. Asenapine's ability to reverse PCP-induced deficits in serotonin turnover in the orbitofrontal cortex and nucleus accumbens, and to restore dopamine levels in the amygdala, points to a modulatory effect on key neurotransmitter systems involved in executive function and emotional regulation.[2][3]

The recent discovery of asenapine's potent agonism at the TAAR1 receptor adds another layer of complexity and a promising avenue for its pro-cognitive effects. TAAR1 activation is known to modulate dopamine signaling, and this "off-target" effect may contribute significantly to asenapine's therapeutic profile.

Future preclinical research should aim to:

-

Further elucidate the specific contribution of TAAR1 agonism to asenapine's pro-cognitive effects, potentially through the use of TAAR1 knockout animals.

-

Investigate the effects of asenapine in other animal models of cognitive impairment, such as those relevant to other neuropsychiatric or neurodegenerative disorders.

-

Explore the downstream signaling pathways of asenapine's various receptor targets in more detail to identify common nodes that may mediate its effects on cognition.

References

- 1. Asenapine effects in animal models of psychosis and cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asenapine Effects on Cognitive and Monoamine Dysfunction Elicited by Subchronic Phencyclidine Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Asenapine effects on cognitive and monoamine dysfunction elicited by subchronic phencyclidine administration [pubmed.ncbi.nlm.nih.gov]

Asenapine Hydrochloride: A Technical Review of its Therapeutic Potential in Neuropsychiatric Disorders

Abstract Asenapine is a second-generation atypical antipsychotic approved for the treatment of schizophrenia and acute manic or mixed episodes associated with bipolar I disorder.[1][2] Its therapeutic efficacy is believed to stem from a unique and complex pharmacodynamic profile, characterized by high-affinity antagonism at a broad range of dopamine, serotonin, adrenergic, and histamine receptors.[3][4] Administered sublingually due to extensive first-pass metabolism, asenapine exhibits rapid absorption and a pharmacokinetic profile that supports twice-daily dosing.[5][6] Preclinical studies have validated its antipsychotic, anxiolytic, and potential pro-cognitive effects, while extensive clinical trials have demonstrated its efficacy in reducing both positive and negative symptoms of schizophrenia and manic symptoms in bipolar disorder.[7][8][9][10] This technical guide provides an in-depth review of asenapine hydrochloride, summarizing its receptor binding profile, pharmacokinetic parameters, key experimental protocols, and clinical efficacy data, with a focus on its potential as a versatile therapeutic agent for a range of neuropsychiatric conditions.

Pharmacodynamics

Mechanism of Action

The precise mechanism of action of asenapine is not fully elucidated, but its therapeutic effects in schizophrenia and bipolar disorder are thought to be mediated through a combination of antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[11] This dual antagonism is a hallmark of many atypical antipsychotics, contributing to a reduction in positive symptoms with a lower propensity for extrapyramidal side effects (EPS) compared to first-generation agents.[12][13]

Asenapine possesses a complex multi-receptor binding profile, acting as an antagonist at numerous receptor subtypes.[13] It displays high affinity for a wide array of serotonin receptors (including 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7), dopamine receptors (D1, D2, D3, and D4), α-adrenergic receptors, and the histamine H1 receptor.[4][14][15] Notably, it also functions as a partial agonist at the 5-HT1A receptor.[3][14] This broad receptor interaction likely contributes to its effects on mood, anxiety, and cognition.[16][17] For instance, antagonism at α2-adrenergic receptors may enhance the release of dopamine and norepinephrine in the prefrontal cortex, which is hypothesized to improve negative and cognitive symptoms in schizophrenia.[13][16] Its lack of appreciable affinity for muscarinic cholinergic receptors means it is associated with a low risk of anticholinergic side effects.[11][13]

Receptor Binding Profile

Asenapine's unique clinical effects are underpinned by its distinct receptor affinity signature. Compared to other atypical antipsychotics, it has an unusually high affinity for several serotonin receptor subtypes, including 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7.[14][15] The binding affinities for key human receptors, expressed as the negative logarithm of the inhibition constant (pKi) and the inhibition constant (Ki) in nanomolars (nM), are summarized below.

| Receptor Family | Receptor Subtype | pKi | Ki (nM) | Reference |

| Serotonin | 5-HT1A | 8.6 | 2.5 | [11][14][15] |

| 5-HT1B | 8.4 | 4.0 | [11][14][15] | |

| 5-HT2A | 10.2 | 0.06 | [11][14][15] | |

| 5-HT2B | 9.8 | 0.16 | [11][14][15] | |

| 5-HT2C | 10.5 | 0.03 | [11][14][15] | |

| 5-HT5A | 8.8 | 1.6 | [11][14] | |

| 5-HT6 | 9.5 - 9.6 | 0.25 | [11][14][15] | |

| 5-HT7 | 9.9 | 0.13 | [11][14][15] | |

| Dopamine | D1 | 8.9 | 1.4 | [11][14][15] |

| D2 | 8.9 | 1.3 | [11][14][15] | |

| D3 | 9.4 | 0.42 | [11][14][15] | |

| D4 | 9.0 | 1.1 | [11][14][15] | |

| Adrenergic | α1 | 8.9 | 1.2 | [11][14][15] |

| α2A | 8.9 | 1.2 | [11][14][15] | |

| α2B | 9.5 | - | [14][15] | |

| α2C | 8.9 | - | [14][15] | |

| Histamine | H1 | 9.0 | 1.0 | [11][14][15] |

| H2 | 8.2 | 6.2 | [11][14][15] | |

| Muscarinic | M1 | <5 | 8128 | [11][14] |

Signaling Pathways

The therapeutic action of asenapine is initiated by its interaction with multiple cell surface receptors, which in turn modulates intracellular signaling and neurotransmitter release. The diagram below illustrates the primary receptor targets of asenapine.

The prevailing hypothesis for atypical antipsychotic efficacy is illustrated below. By blocking 5-HT2A receptors, asenapine is thought to disinhibit dopamine release in cortical pathways, potentially alleviating negative and cognitive symptoms, while its D2 antagonism in mesolimbic pathways targets positive symptoms.

Pharmacokinetics

Asenapine's pharmacokinetic profile is distinguished by its sublingual route of administration, which is necessary to bypass extensive first-pass hepatic metabolism that results in very low bioavailability (<2%) when swallowed.[6][13]

| Parameter | Value | Reference |

| Administration | Sublingual Tablet | [18] |

| Bioavailability | ~35% (sublingual) | [6][19] |

| Time to Peak (Tmax) | 0.5 - 1.5 hours | [5][6] |

| Protein Binding | ~95% | [6][13] |

| Volume of Distribution (Vd) | ~20 - 25 L/kg | [6] |

| Metabolism | Direct glucuronidation (UGT1A4), Oxidation (primarily CYP1A2) | [5][6][13] |

| Terminal Half-life (t½) | ~24 hours | [5][6] |

| Time to Steady-State | ~3 days (with twice-daily dosing) | [6][19] |

Food and water intake should be avoided for 10 minutes following administration, as it can decrease drug exposure.[6][13] Steady-state plasma concentrations are typically achieved within 3 days of initiating twice-daily dosing.[6]

Preclinical Evidence & Experimental Protocols

The antipsychotic and mood-stabilizing potential of asenapine has been extensively characterized in a variety of preclinical animal models. These studies provide foundational evidence for its clinical efficacy.

Key Preclinical Findings

-

Antipsychotic Activity: Asenapine potently suppresses the conditioned avoidance response (CAR) in rats, a model predictive of antipsychotic efficacy, at doses that do not induce catalepsy, suggesting a low risk for motor side effects.[9] It also reverses apomorphine-disrupted prepulse inhibition (PPI), another key model of sensorimotor gating deficits relevant to schizophrenia.[20]

-

Neurochemical Effects: In vivo microdialysis studies show that asenapine increases the efflux of dopamine, norepinephrine, and acetylcholine in the medial prefrontal cortex (mPFC) and hippocampus.[16][21] This cortical enhancement of neurotransmitter release is a characteristic shared with other atypical antipsychotics and is thought to contribute to pro-cognitive and negative symptom improvement.[16]

-

Anxiolytic and Antidepressant-like Activity: In a rat conditioned fear stress model, asenapine reduced anxiety-related freezing behavior.[10] In a sleep-deprivation model of mania, asenapine significantly decreased hyperlocomotion.[22]

-

Glutamatergic Modulation: Asenapine potentiates NMDA receptor-induced responses in pyramidal cells of the mPFC, suggesting a modulatory role in the glutamatergic system, which is implicated in the pathophysiology of schizophrenia.[9]

Experimental Protocols

Protocol 1: Conditioned Avoidance Response (CAR) The CAR test is a behavioral paradigm used to assess antipsychotic activity. The protocol is adapted from methodologies described in preclinical studies.[9][23]

-

Apparatus: A two-way shuttle box divided into two compartments by a partition with an opening at floor level. The floor consists of a metal grid capable of delivering a mild electric footshock. A conditioned stimulus (CS), such as a light or tone, and an unconditioned stimulus (US), the footshock, are presented.

-

Procedure:

-

Acclimation & Training: Rats are trained over several days. Each trial begins with the presentation of the CS for a fixed period (e.g., 10 seconds).

-

Avoidance/Escape: If the rat moves to the opposite compartment during the CS presentation (before the US), it is recorded as an "avoidance response," and the trial terminates. If the rat fails to move, the US (e.g., 0.5 mA footshock) is delivered concurrently with the CS for another fixed period (e.g., 10 seconds). If the rat moves to the other compartment during this time, it is recorded as an "escape response." If it fails to move, it is a "trial failure."

-

Drug Testing: Once stable performance is achieved (e.g., >80% avoidance), animals are administered asenapine (e.g., 0.05-0.2 mg/kg, s.c.) or vehicle prior to the test session.

-

-

Primary Endpoint: The number of avoidance responses is recorded. A significant, dose-dependent reduction in avoidance responses (without a concomitant increase in escape failures) is indicative of antipsychotic-like activity.

Protocol 2: In Vivo Microdialysis This protocol measures extracellular neurotransmitter levels in specific brain regions of freely moving animals, as described in neurochemical studies.[9][21]

-

Surgical Implantation: Rats are anesthetized, and a guide cannula is stereotaxically implanted, aimed at a specific brain region (e.g., medial prefrontal cortex). Animals are allowed to recover for several days.

-

Probe Insertion & Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused at a constant, low flow rate (e.g., 1-2 µL/min) with artificial cerebrospinal fluid (aCSF).

-

Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish stable baseline levels of the neurotransmitters of interest (e.g., dopamine, norepinephrine).

-

Drug Administration: Asenapine or vehicle is administered (e.g., subcutaneously or intravenously).

-

Post-Treatment Collection: Dialysate collection continues for several hours post-administration.

-

Analysis: Neurotransmitter concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Primary Endpoint: Data are expressed as a percentage change from the mean baseline concentration. A significant increase in neurotransmitter efflux post-drug administration indicates a pharmacological effect.

Clinical Efficacy

Schizophrenia

Clinical trials have consistently demonstrated the efficacy of asenapine in treating both positive and negative symptoms of schizophrenia.[18] In short-term (6-week) studies of patients with acute schizophrenia, asenapine (5-10 mg twice daily) was superior to placebo in reducing the total score on the Positive and Negative Syndrome Scale (PANSS).[8][24] Longer-term trials (up to 52 weeks) have shown that asenapine is effective in preventing relapse.[18][25][26] While some studies show its efficacy is broadly similar to other atypical antipsychotics like olanzapine, one long-term trial found it less effective than olanzapine in preventing relapse in a mixed population of patients with schizophrenia or schizoaffective disorder.[18][24] However, in patients with persistent negative symptoms, asenapine was as effective as olanzapine at 26 weeks and showed better results at 52 weeks in one extension study.[18]

| Trial Phase | Duration | Comparator | Primary Outcome Measure | Key Finding | Reference |

| Acute | 6 Weeks | Placebo, Haloperidol | Change in PANSS Total Score | Asenapine 5mg BID superior to placebo in reducing PANSS total, positive, and negative scores. | [8] |

| Acute | 6 Weeks | Placebo | Change in PANSS Total Score | Meta-analysis of four trials showed significant benefit for asenapine over placebo. | [18][24] |

| Long-Term | 52 Weeks | Open-Label | Safety & Efficacy (PANSS) | Asenapine was well-tolerated and provided sustained efficacy in preventing relapse. | [25][26] |

| Negative Symptoms | 26 & 52 Weeks | Olanzapine | Change in Negative Symptom Score | Similar efficacy to olanzapine at 26 weeks; superior efficacy at 52 weeks in one extension. | [18] |

Bipolar I Disorder

Asenapine is approved for the acute treatment of manic or mixed episodes associated with bipolar I disorder, both as a monotherapy and as an adjunctive therapy to lithium or valproate.[7][27]

| Trial Phase | Duration | Treatment | Comparator | Primary Outcome Measure | Key Finding | Reference |

| Acute Mania | 3 Weeks | Monotherapy | Placebo, Olanzapine | Change in YMRS Total Score | Asenapine was significantly more effective than placebo; efficacy was non-inferior to olanzapine. | [7][27][28] |

| Acute Mania | 3 Weeks | Adjunctive to Li/VPA | Placebo | Change in YMRS Total Score | Asenapine as adjunctive therapy was significantly more effective than placebo. | [7][28] |

| Long-Term | 40-52 Weeks | Monotherapy | - | Maintenance of YMRS Score | Initial improvements in manic symptoms were maintained over the long-term extension. | [7][28] |

Post-hoc analyses of clinical trials also suggest that asenapine is effective in reducing clinically significant depressive symptoms in patients with bipolar I disorder.[7][29]

Safety and Tolerability

Asenapine is generally well-tolerated. The most common adverse events reported in clinical trials are somnolence, dizziness, extrapyramidal symptoms (particularly akathisia), and oral hypoesthesia (numbness).[7][18][26] Compared to some other atypical antipsychotics like olanzapine, asenapine appears to have a more favorable metabolic profile, with less propensity for significant weight gain and minimal effects on plasma glucose and lipid levels.[18][27][28]

Conclusion

This compound is a valuable therapeutic agent for the management of schizophrenia and bipolar I disorder. Its unique pharmacodynamic profile, characterized by broad-spectrum receptor antagonism, translates into a robust clinical efficacy for both psychotic and manic symptoms. The preclinical evidence further suggests potential utility for associated anxiety and cognitive deficits. While its sublingual administration requires patient education, its favorable metabolic profile relative to some other agents makes it a compelling option, particularly for patients at risk for metabolic complications.[28] Future research should continue to explore its potential in treating bipolar depression and as a pro-cognitive agent in neuropsychiatric disorders.

References

- 1. academic.oup.com [academic.oup.com]

- 2. nami.org [nami.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 7. A Review of Asenapine in the Treatment of Bipolar Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EVALUATION OF THE CLINICAL EFFICACY OF ASENAPINE IN SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Asenapine, a novel psychopharmacologic agent: preclinical evidence for clinical effects in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Asenapine reduces anxiety-related behaviours in rat conditioned fear stress model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Asenapine, a new sublingual atypical antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Asenapine - Wikipedia [en.wikipedia.org]

- 15. Asenapine: a novel psychopharmacologic agent with a unique human receptor signature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Asenapine at low doses as a treatment for psychotic anxiety | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]

- 18. Asenapine: A Review in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. dovepress.com [dovepress.com]

- 20. Asenapine effects in animal models of psychosis and cognitive function - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Asenapine increases dopamine, norepinephrine, and acetylcholine efflux in the rat medial prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Asenapine modulates mood‐related behaviors and 5‐HT 1A/7 receptors‐mediated neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Repeated asenapine treatment produces a sensitization effect in two preclinical tests of antipsychotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Asenapine: A Review in Schizophrenia | springermedicine.com [springermedicine.com]

- 25. Long‐term safety and efficacy of sublingual asenapine for the treatment of schizophrenia: A phase III extension study with follow‐up for 52 weeks (P06125)—Secondary publication - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Asenapine: a clinical review of a second-generation antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Asenapine for bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Asenapine: a review of its use in the management of mania in adults with bipolar I disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Management of asenapine treatment in clinical practice: Recommendations from a panel of experts | Revista de Psiquiatría y Salud Mental (English Edition) [elsevier.es]

Physicochemical Properties of Asenapine Hydrochloride: An In-depth Technical Guide for Formulation Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asenapine is an atypical antipsychotic agent utilized in the management of schizophrenia and bipolar I disorder.[1][2] Developed from the tetracyclic antidepressant mianserin, it exhibits a distinct multi-receptor binding profile.[2][3] Asenapine is characterized by high affinity for a wide range of receptors, including serotonin, dopamine, adrenergic, and histamine receptors, where it primarily functions as an antagonist.[2][4][5][6] A significant challenge in the formulation of asenapine is its extensive first-pass metabolism, which results in poor oral bioavailability (<2% if swallowed).[1][7][8] This has necessitated the development of alternative delivery systems, such as sublingual and transdermal formulations, to enhance its therapeutic efficacy.[1][7][8]

This technical guide provides a comprehensive overview of the critical physicochemical properties of asenapine hydrochloride. A thorough understanding of these characteristics is paramount for the rational design and development of stable, bioavailable, and effective dosage forms. This document outlines key parameters, presents detailed experimental protocols for their determination, and discusses their implications for formulation strategies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of asenapine and its hydrochloride salt is presented below. These parameters are fundamental to predicting the behavior of the active pharmaceutical ingredient (API) during formulation, manufacturing, and in vivo performance.

Solubility

The aqueous solubility of an API is a critical determinant of its dissolution rate and subsequent absorption. This compound is reported to be soluble in water. One source indicates a solubility of 3.7 mg/mL for asenapine maleate in water, resulting in a pH of 4.6.[9] Another source specifies that this compound is soluble in DMSO and water, with an aqueous solubility of 100 mg/mL, which may require ultrasonication to achieve.[4]

Table 1: Solubility Data for Asenapine Salts

| Salt Form | Solvent | Solubility | pH of Solution | Reference |

| Asenapine Maleate | Water | 3.7 mg/mL | 4.6 | [9] |

| This compound | Water | 100 mg/mL (with sonication) | Not Specified | [4] |

| This compound | DMSO | 50 mg/mL (with sonication) | Not Specified | [4] |

| Asenapine Maleate | Ethanol | 30 g/L | Not Specified | |

| Asenapine Maleate | Methanol | 250 g/L | Not Specified | |

| Asenapine Maleate | Acetone | 125 g/L | Not Specified |

pKa (Acid Dissociation Constant)

The pKa value dictates the degree of ionization of a drug at a given pH, which in turn influences its solubility, permeability, and binding to receptors. As a weak base, the ionization of asenapine is pH-dependent. Various pKa values have been reported, which may correspond to the free base or different salt forms.

Table 2: pKa Values Reported for Asenapine

| Reported pKa Value(s) | Salt Form/Method | Reference |

| 7.29 (Strongest Basic) | Asenapine (Chemaxon prediction) | [10] |

| 8.6 | Asenapine Maleate (protonated base) | [9] |

| 9.64 | Asenapine (estimated) | [11] |

| <3, 7.52, 8.51 | Asenapine Maleate |

LogP (Octanol-Water Partition Coefficient)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key indicator of its ability to cross biological membranes. A higher LogP value generally corresponds to greater lipid solubility.

Table 3: LogP Values for Asenapine

| Reported LogP Value | Method/Conditions | Reference |

| 3.72 | Chemaxon prediction | [10] |

| 6.33 | at 37°C (n-octanol/water) |

Melting Point

The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a substance. For the maleate salt of asenapine, the melting point has been reported to be in the range of 141-145°C.

Polymorphism

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physicochemical properties, including solubility, dissolution rate, stability, and melting point, which can significantly impact the bioavailability and stability of the final drug product.[12][13] The existence of polymorphs has been identified for asenapine maleate, with at least two forms known.[9] Additionally, several patents describe various polymorphic and crystalline salt forms of asenapine, highlighting the importance of thorough polymorphic screening during development.[14]

Stability

Stability testing is crucial to ensure that the quality, safety, and efficacy of an API are maintained throughout its shelf life.[15][] Forced degradation or stress testing is performed to identify potential degradation products, establish degradation pathways, and determine the intrinsic stability of the molecule.[17][18] These studies typically involve exposing the API to harsh conditions such as elevated temperature, humidity, light, and a range of pH values in the presence of an oxidizing agent.[15][18][19]

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline common experimental protocols relevant to the characterization of this compound.

Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability, particularly for poorly soluble compounds.[20][21]

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., purified water, buffers of various pH) in a sealed container.[21][22]

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a specified period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[20][22]

-

Phase Separation: The resulting saturated solution is separated from the excess solid by filtration or centrifugation.[20][22] Care must be taken to avoid temperature changes during this step.

-

Analysis: The concentration of this compound in the clear supernatant is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[23]

Caption: Workflow for the Shake-Flask Solubility Method.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a widely used and accurate method for determining the pKa of ionizable compounds.[24]

Methodology:

-

Instrument Calibration: A potentiometer is calibrated using standard buffers of known pH (e.g., 4, 7, and 10).[25]

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water, or a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM).[24][25] The ionic strength of the solution is kept constant using an electrolyte like KCl.[25]

-